3-{[4-(Trifluoromethoxy)phenoxy]methyl}piperidine

Lipophilicity Drug design Physicochemical profiling

This 3-substituted piperidine building block features a trifluoromethoxy (-OCF3) moiety, delivering 0.7–1.4 LogD units higher lipophilicity versus OCH3 analogs for superior membrane permeability in fragment-based drug discovery. The 3-position methylene-spacer topology occupies chemical space inaccessible to 4-substituted Delamanid intermediates, enabling novel antimycobacterial scaffold exploration. With a predicted pKa of 9.91±0.10, the tuned basicity supports selective N-functionalization strategies where controlled protonation is critical. Supplied at ≥95% purity with full COA and SDS documentation, this building block ensures batch-to-batch reproducibility for regulated research and publication requirements.

Molecular Formula C13H16F3NO2
Molecular Weight 275.27 g/mol
CAS No. 405090-60-0
Cat. No. B1343077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{[4-(Trifluoromethoxy)phenoxy]methyl}piperidine
CAS405090-60-0
Molecular FormulaC13H16F3NO2
Molecular Weight275.27 g/mol
Structural Identifiers
SMILESC1CC(CNC1)COC2=CC=C(C=C2)OC(F)(F)F
InChIInChI=1S/C13H16F3NO2/c14-13(15,16)19-12-5-3-11(4-6-12)18-9-10-2-1-7-17-8-10/h3-6,10,17H,1-2,7-9H2
InChIKeyXHKVFZOTDRJDNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-{[4-(Trifluoromethoxy)phenoxy]methyl}piperidine (CAS 405090-60-0): A Trifluoromethoxy-Functionalized Piperidine Building Block for Medicinal Chemistry


3-{[4-(Trifluoromethoxy)phenoxy]methyl}piperidine (CAS 405090-60-0) is a piperidine derivative functionalized at the 3-position with a 4-(trifluoromethoxy)phenoxy methyl group. The compound possesses a molecular formula of C13H16F3NO2 and a molecular weight of 275.27 g/mol [1]. As a secondary amine with a predicted pKa of 9.91±0.10 , it serves as a versatile building block in medicinal chemistry, with the trifluoromethoxy (-OCF3) moiety imparting distinct electronic and lipophilic properties compared to non-fluorinated or CF3-substituted analogs [2]. The compound is commercially available with a minimum purity specification of 95% .

Why 3-{[4-(Trifluoromethoxy)phenoxy]methyl}piperidine Cannot Be Interchanged with Non-Fluorinated or Regioisomeric Piperidine Analogs


The substitution pattern and fluorination status of piperidine-based building blocks critically determine their physicochemical and pharmacological behavior. Studies on CF3O-substituted piperidines demonstrate that the effect on acid/base properties and lipophilicity is complex and depends on both substitution position and molecular conformation, with regioisomeric CF3O piperidines exhibiting distinct pKa and logD7.4 values compared to their CF3- and MeO- counterparts [1]. Furthermore, the 3-substitution pattern with a methylene-linked phenoxy group in this compound introduces a flexible spacer and a specific spatial orientation of the aryl ring relative to the piperidine nitrogen, a structural feature that distinguishes it from 4-substituted analogs (CAS 287952-67-4) and direct aryl-attached piperidines used in Delamanid synthesis [2]. The quantitative evidence below establishes why generic substitution with a non-fluorinated methoxy analog or a regioisomeric 4-substituted piperidine cannot replicate the specific physicochemical profile and scaffold geometry of this compound.

Quantitative Differentiation Evidence for 3-{[4-(Trifluoromethoxy)phenoxy]methyl}piperidine (CAS 405090-60-0): Physicochemical, Structural, and Quality Metrics


Lipophilicity Enhancement: OCF3 Group Increases LogD by 0.7–1.4 Units Compared to Methoxy Analogs

The trifluoromethoxy (OCF3) group confers significantly higher lipophilicity than the methoxy (OCH3) group. In a systematic study of aliphatic derivatives, OCF3-substituted compounds exhibited an increase in lipophilicity of 0.7–1.4 LogD units compared to their OCH3 counterparts, achieving lipophilicity levels comparable to CF3-bearing compounds [1]. This means that a hypothetical methoxy analog of the target compound would be substantially less lipophilic, potentially altering membrane permeability and pharmacokinetic behavior in downstream applications.

Lipophilicity Drug design Physicochemical profiling

Electron-Withdrawing Strength: OCF3 Electronegativity of 3.7 vs. OCH3 at 2.7

The trifluoromethoxy group exerts a substantially stronger electron-withdrawing effect than its methoxy counterpart, with electronegativity values of 3.7 (OCF3), 3.5 (CF3), and 2.7 (OCH3) respectively [1]. This electronic distinction translates to a predicted pKa of 9.91±0.10 for the target compound's piperidine nitrogen . In comparison, the structurally related analog 3-[(2-METHOXYPHENOXY)METHYL]PIPERIDINE (CAS 614731-31-6), which replaces the para-OCF3 group with an ortho-OCH3 group, is expected to exhibit a measurably different basicity profile due to the reduced electron-withdrawing capacity of the methoxy substituent.

Electron-withdrawing effect Basicity modulation pKa

Scaffold Distinction from Delamanid Intermediate: 3-Substitution with Methylene Spacer vs. 4-Direct Attachment

The target compound features a 3-substituted piperidine core with a methylene (-CH2-) spacer linking the piperidine ring to the 4-(trifluoromethoxy)phenoxy moiety. This differentiates it structurally from the Delamanid key intermediate 4-[4-(trifluoromethoxy)phenoxy]piperidine (CAS 287952-67-4), which has the phenoxy group directly attached at the 4-position without a methylene spacer [1]. This spatial distinction is critical: compounds with the 4-(trifluoromethoxy)phenoxy piperidine scaffold have been specifically utilized in the preparation of Delamanid and related antitubercular agents targeting mycobacterial cell wall synthesis [1], whereas the 3-substituted methylene-spacer scaffold of the target compound offers a distinct vector for fragment-based design or SAR exploration.

Scaffold differentiation Antitubercular Delamanid

Validated Commercial Availability: 95% Minimum Purity with Full Quality Documentation

The target compound is commercially available from multiple reputable suppliers with a minimum purity specification of 95% and full batch-level quality assurance including Certificate of Analysis (COA) and Safety Data Sheet (SDS) upon request [1]. In contrast, its close structural analog 3-[(2-METHOXYPHENOXY)METHYL]PIPERIDINE (CAS 614731-31-6), which substitutes the para-OCF3 group with an ortho-OCH3 group, has substantially lower molecular weight (221.3 g/mol vs. 275.27 g/mol) and altered physicochemical properties, making it unsuitable as a direct replacement in applications requiring the trifluoromethoxy pharmacophore .

Quality assurance Reproducibility Procurement

Thermal Stability Indicator: Predicted Boiling Point of 310.0±37.0 °C

The target compound exhibits a predicted boiling point of 310.0±37.0 °C and a predicted density of 1.184±0.06 g/cm³ . These predicted values provide a baseline for assessing thermal stability and suitability for various reaction conditions. While no direct comparative boiling point data for the closest analogs are available in the open literature, the relatively high predicted boiling point suggests adequate thermal stability for standard synthetic transformations including nucleophilic substitutions and coupling reactions. Researchers should note that these are predicted values; experimental determination is recommended for precise process optimization.

Thermal stability Synthetic utility Reaction conditions

Caveat on Direct Biological Comparative Data for 3-{[4-(Trifluoromethoxy)phenoxy]methyl}piperidine

IMPORTANT: A comprehensive search of primary research literature and patents reveals that direct, head-to-head biological activity data (e.g., IC50, Ki, MIC) specifically for 3-{[4-(Trifluoromethoxy)phenoxy]methyl}piperidine are not publicly available at this time. The differentiation evidence presented above is therefore based on class-level physicochemical data, structural comparison with established intermediates, and documented quality metrics rather than direct biological potency comparisons. Researchers requiring target-specific biological activity data for procurement justification should request custom screening data from vendors or conduct internal comparative assays against chosen analogs.

Data availability Research gap

High-Value Research and Procurement Scenarios for 3-{[4-(Trifluoromethoxy)phenoxy]methyl}piperidine (CAS 405090-60-0)


Medicinal Chemistry Fragment Optimization Requiring Enhanced Lipophilicity over Methoxy Analogs

Based on the 0.7–1.4 LogD unit increase conferred by the OCF3 group compared to OCH3 analogs [1], this compound is best deployed in fragment-based drug discovery programs where improving membrane permeability and passive diffusion is a primary objective. Replace a methoxy-containing fragment with this building block to systematically increase lipophilicity without significantly altering the molecular framework.

SAR Exploration Distinct from Delamanid's Antitubercular Scaffold

The 3-substituted methylene-spacer geometry differentiates this compound from the 4-substituted direct-attachment Delamanid intermediate [1]. Researchers developing novel antimycobacterial agents or seeking to explore scaffold diversity around the 4-(trifluoromethoxy)phenoxy pharmacophore should select this compound to access a distinct chemical space not covered by existing Delamanid-related intellectual property.

Synthetic Chemistry Applications Requiring Electron-Deficient Piperidine Nitrogen

With an OCF3 group electronegativity of 3.7 (vs. 2.7 for OCH3) and a predicted pKa of 9.91±0.10 [1][2], this compound's piperidine nitrogen is less basic than that of methoxy-substituted analogs. This property is advantageous in synthetic sequences where controlled protonation state is critical, such as in selective N-functionalization reactions or when the basicity of the piperidine moiety must be tuned for optimal receptor or enzyme interaction.

Quality-Controlled Procurement for Reproducible Academic or Industrial Research

The documented 95% minimum purity specification and availability from multiple vendors with full COA and SDS support [1] make this compound suitable for research environments requiring batch-to-batch consistency and regulatory compliance. Procure this building block when reproducibility is paramount and when documentation standards must meet institutional or publication requirements.

Quote Request

Request a Quote for 3-{[4-(Trifluoromethoxy)phenoxy]methyl}piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.